molecular formula C8H6FNO B1343829 4-fluoro-1H-indol-5-ol CAS No. 288386-04-9

4-fluoro-1H-indol-5-ol

Cat. No. B1343829
M. Wt: 151.14 g/mol
InChI Key: KYZNICPMZHBROC-UHFFFAOYSA-N
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Patent
US08492560B2

Procedure details

A solution of a mixture of 3-cyanomethyl-2-fluoro-4-nitrobenzyloxybenzene and 5-cyanomethyl-2-fluoro-4-nitrobenzyloxybenzene (23 g, 80.4 mmol) in ethanol (220 ml) and acetic acid (30 ml) containing 10% palladium on charcoal (600 mg) was hydrogenated under 3 atmospheres pressure until hydrogen uptake ceased. The mixture was filtered and the filtrate was evaporated under vacuum. The residue was purified on column chromatography using a Prochrom® equipment eluting with methylene chloride/petroleum ether (20/80) to give 4-fluoro-5-hydroxyindole (2.48 g) and 6-fluoro-5-hydroxyindole (3.5 g).
Name
3-cyanomethyl-2-fluoro-4-nitrobenzyloxybenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]1[C:5]([F:21])=[C:6]([O:13]CC2C=CC=CC=2)[CH:7]=[CH:8][C:9]=1[N+:10]([O-])=O)#N.[C:22]([CH2:24][C:25]1[C:26]([N+:40]([O-])=O)=[CH:27][C:28]([F:39])=[C:29]([O:31]CC2C=CC=CC=2)[CH:30]=1)#N.[H][H]>C(O)C.C(O)(=O)C.[Pd]>[F:21][C:5]1[C:6]([OH:13])=[CH:7][CH:8]=[C:9]2[C:4]=1[CH:3]=[CH:1][NH:10]2.[F:39][C:28]1[CH:27]=[C:26]2[C:25]([CH:24]=[CH:22][NH:40]2)=[CH:30][C:29]=1[OH:31]

Inputs

Step One
Name
3-cyanomethyl-2-fluoro-4-nitrobenzyloxybenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC=1C(=C(C=CC1[N+](=O)[O-])OCC1=CC=CC=C1)F
Name
Quantity
23 g
Type
reactant
Smiles
C(#N)CC=1C(=CC(=C(C1)OCC1=CC=CC=C1)F)[N+](=O)[O-]
Name
Quantity
220 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
600 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified on column chromatography
WASH
Type
WASH
Details
eluting with methylene chloride/petroleum ether (20/80)

Outcomes

Product
Name
Type
product
Smiles
FC1=C2C=CNC2=CC=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 2.48 g
Name
Type
product
Smiles
FC1=C(C=C2C=CNC2=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08492560B2

Procedure details

A solution of a mixture of 3-cyanomethyl-2-fluoro-4-nitrobenzyloxybenzene and 5-cyanomethyl-2-fluoro-4-nitrobenzyloxybenzene (23 g, 80.4 mmol) in ethanol (220 ml) and acetic acid (30 ml) containing 10% palladium on charcoal (600 mg) was hydrogenated under 3 atmospheres pressure until hydrogen uptake ceased. The mixture was filtered and the filtrate was evaporated under vacuum. The residue was purified on column chromatography using a Prochrom® equipment eluting with methylene chloride/petroleum ether (20/80) to give 4-fluoro-5-hydroxyindole (2.48 g) and 6-fluoro-5-hydroxyindole (3.5 g).
Name
3-cyanomethyl-2-fluoro-4-nitrobenzyloxybenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]1[C:5]([F:21])=[C:6]([O:13]CC2C=CC=CC=2)[CH:7]=[CH:8][C:9]=1[N+:10]([O-])=O)#N.[C:22]([CH2:24][C:25]1[C:26]([N+:40]([O-])=O)=[CH:27][C:28]([F:39])=[C:29]([O:31]CC2C=CC=CC=2)[CH:30]=1)#N.[H][H]>C(O)C.C(O)(=O)C.[Pd]>[F:21][C:5]1[C:6]([OH:13])=[CH:7][CH:8]=[C:9]2[C:4]=1[CH:3]=[CH:1][NH:10]2.[F:39][C:28]1[CH:27]=[C:26]2[C:25]([CH:24]=[CH:22][NH:40]2)=[CH:30][C:29]=1[OH:31]

Inputs

Step One
Name
3-cyanomethyl-2-fluoro-4-nitrobenzyloxybenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC=1C(=C(C=CC1[N+](=O)[O-])OCC1=CC=CC=C1)F
Name
Quantity
23 g
Type
reactant
Smiles
C(#N)CC=1C(=CC(=C(C1)OCC1=CC=CC=C1)F)[N+](=O)[O-]
Name
Quantity
220 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
600 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified on column chromatography
WASH
Type
WASH
Details
eluting with methylene chloride/petroleum ether (20/80)

Outcomes

Product
Name
Type
product
Smiles
FC1=C2C=CNC2=CC=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 2.48 g
Name
Type
product
Smiles
FC1=C(C=C2C=CNC2=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.